1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 367.62 g/mol. It is classified under various chemical databases and has a CAS number of 477712-31-5. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural properties and biological activity .
The compound can be sourced from chemical suppliers such as Key Organics and Sigma-Aldrich, where it is listed with a purity greater than 90% . In terms of classification, it falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antitumor properties .
The synthesis of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and the use of catalysts to optimize yield and purity. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography to assess progress and purity .
The molecular structure of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring substituted with two chlorinated phenyl groups and a carboxylic acid functional group. The structural formula can be represented as follows:
The compound's structural data can be analyzed through various spectroscopic methods:
Reactions involving this compound should be conducted under controlled conditions to ensure selectivity and yield. Reaction kinetics can be influenced by temperature, solvent choice, and catalyst presence .
The mechanism of action for 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is primarily linked to its interaction with biological targets such as enzymes or receptors involved in inflammation or cancer pathways.
Data supporting these mechanisms can be derived from biological assays that measure inhibition rates or changes in cellular behavior upon treatment with this compound .
Relevant data regarding these properties can be sourced from chemical databases like PubChem or ECHA .
Research into its applications continues as scientists explore its efficacy and safety profiles in various settings .
The structural hybridization of pyrazole cores with halogenated aryl systems and carboxylic acid functionalities represents a strategically significant approach in modern medicinal chemistry. These molecular architectures combine the versatile heterocyclic framework of pyrazoles—known for their metabolic stability and hydrogen-bonding capabilities—with the enhanced bioactivity and selectivity imparted by polyhalogenated phenyl substituents. The specific derivative 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid exemplifies this approach through its stereoelectronically tuned arrangement of chlorine atoms and acid functionality, creating a sophisticated template for receptor-targeted drug design [1] [3] [7]. This compound belongs to a broader class of biaryl pyrazole carboxylates that demonstrate remarkable adaptability in interacting with diverse biological targets, ranging from central nervous system receptors to enzymatic active sites. Contemporary investigations focus on leveraging these molecular attributes to address pharmacological challenges such as blood-brain barrier penetration, target specificity, and resistance mitigation—pursuits that place this chemical scaffold at the forefront of rational therapeutic design [3] [6].
The pharmacophoric power of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid stems from deliberate structural engineering. The molecule features three critical elements: (1) a pyrazole ring serving as a planar heterocyclic scaffold that provides structural rigidity; (2) differentially chlorinated phenyl rings at N1 and C5 positions creating electronic asymmetry; and (3) a carboxylic acid group at C3 enabling directed molecular interactions [1] [7]. The 1-(3-chlorophenyl) moiety establishes a sterically unencumbered aromatic face suitable for π-stacking interactions, while the 5-(3,4-dichlorophenyl) group introduces controlled electron-withdrawing characteristics that significantly enhance binding affinity through both hydrophobic and halogen-bonding interactions. This dichloro motif's ortho-para orientation creates a specific electronic topography recognized by various biological targets, particularly in the central nervous system [3] [6].
Electronic and steric effects of chlorine substitution patterns profoundly influence bioavailability and target engagement. The 3,4-dichloro configuration on the C5-phenyl ring increases lipophilicity (predicted logP ≈ 5.2), facilitating membrane permeation while maintaining optimal solubility through the ionizable carboxylic acid group (pKa ≈ 3.8). This balanced profile enables the compound to reach intracellular targets more effectively than non-ionizable analogs. The strategic halogen placement also minimizes metabolic vulnerability, particularly against cytochrome P450-mediated dehalogenation, by sterically hindering the positions most susceptible to oxidative attack [3] [7].
Structure-activity relationship (SAR) studies of analogous compounds demonstrate that alterations to this substitution pattern dramatically impact biological activity. For example, the methyl ester derivative (CAS 318256-19-8) shows reduced receptor affinity compared to the free acid, highlighting the carboxylic acid's critical role in target binding through hydrogen bond donation [1] [3]. Similarly, repositioning the chlorine atoms from the 3,4-positions to 2,4-positions diminishes CB1 receptor binding by over 90%, confirming the pharmacophoric specificity of the original substitution pattern [5] [6].
Table 1: Impact of Structural Features on Pharmacological Properties
Structural Feature | Role in Pharmacophore | Biological Consequence |
---|---|---|
Pyrazole core | Planar heterocycle with dipole moment orientation | Enables π-stacking and dipole-dipole interactions with protein targets |
3-Carboxylic acid | Hydrogen bond donor/acceptor; ionizable group (pKa ~3.8) | Enhances water solubility; facilitates salt bridge formation with basic residues |
1-(3-Chlorophenyl) | Electron-deficient aromatic with sterically accessible chlorine | Participates in halogen bonding; moderate lipophilicity contribution (ClogP +0.8) |
5-(3,4-Dichlorophenyl) | Strongly electron-withdrawing; orthogonal chlorine dipoles | Enhances membrane permeability; enables multivalent halogen bonding |
Spatial separation of aryl groups | Defined dihedral angles (~30-40°) between pyrazole and aryl planes | Creates three-dimensionality for selective target recognition |
The pyrazole-3-carboxylic acid architecture emerged from foundational heterocyclic chemistry pioneered by Ludwig Knorr in 1883, but its pharmaceutical relevance crystallized nearly a century later during systematic explorations of biphenyl scaffolds. The breakthrough came with the discovery that 1,5-diaryl substitution patterns on the pyrazole core yielded superior pharmacological profiles compared to monosubstituted analogs. This realization propelled extensive SAR investigations throughout the 1990s, culminating in the development of cannabinoid receptor antagonists featuring 1,5-diarylpyrazole-3-carboxamide structures [5] [6]. The prototypical compound in this class, rimonabant (SR141716A)—featuring a 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl) arrangement with a terminal piperidine carboxamide—demonstrated unprecedented CB1 receptor affinity (Ki = 1.8 nM) and became the first-in-class therapeutic for obesity management [6].
The structural evolution continued with regioisomeric refinements to optimize receptor selectivity. Researchers discovered that relocating chlorine substituents from the 2,4-positions to 3,4-positions on the C5-phenyl ring (as in the featured compound) altered receptor engagement profiles while maintaining high affinity. This modification reduced CB1 activity but unexpectedly enhanced binding to peripheral cannabinoid receptors and showed promise for inflammatory conditions. Simultaneously, replacing the carboxamide with carboxylic acid functionality expanded the medicinal chemistry toolkit by introducing a directly ionizable group that improved water solubility without requiring metabolic activation [6] [9].
Synthetic methodology advancements paralleled these pharmacological developments. Early routes to pyrazole-3-carboxylates relied on Knorr-type condensations of hydrazines with β-keto esters, but these suffered from regiochemical inconsistencies in unsymmetrical systems. Contemporary approaches now employ palladium-catalyzed cross-coupling strategies to install the differentiated aryl groups post-cyclization, providing unambiguous control over substitution patterns. The development of microwave-assisted cyclocondensations further enhanced access to these scaffolds, reducing reaction times from hours to minutes while improving yields from typically 45-60% to >85% for critical intermediates [9].
Table 2: Historical Development of Pyrazole-3-Carboxylic Acid Derivatives in Pharmacology
Time Period | Key Development | Significance |
---|---|---|
1883 | Knorr pyrazole synthesis reported | Established foundational chemistry for pyrazole scaffold access |
1960-1980 | Exploration of pyrazole carboxylates as agricultural chemicals | Revealed fungicidal/insecticidal activity; limited pharmaceutical investigation |
1994 | Discovery of high-affinity cannabinoid antagonists (SR141716A prototype) | Validated 1,5-diarylpyrazole-3-carboxamides as CNS-targeting pharmacophores |
2000-2005 | Structure-based optimization of rimonabant analogs | Established critical SAR: chlorine positioning, amide vs. acid bioisosterism |
2008 | Sulfonamide derivative investigation (BMCL 2008) | Demonstrated -CO to -SO2 switch eliminates CB1 activity, confirming pharmacophore sensitivity [6] |
2010-Present | Polyhalogenated analogs with carboxylic acid termini | Expanded applications to inflammation, metabolic disorders beyond CNS targets |
The distinctive asymmetric halogenation pattern in 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid represents a deliberate departure from earlier symmetrical analogs, designed to overcome limitations in selectivity and physicochemical profiles. This configuration creates a polarized electronic landscape across the molecule: the 3-monochlorophenyl group exhibits moderate electron-withdrawing character (Hammett σ = 0.37), while the 3,4-dichlorophenyl moiety provides stronger electron deficiency (σ = 0.72). This differential activates the pyrazole core for nucleophilic attack at C4 while enhancing hydrogen bond donation capability at N2—properties leveraged in designing covalent inhibitors and metalloenzyme ligands [1] [3] [7].
Synthetic challenges in accessing this specific isomer stem from regiochemical control during the pivotal pyrazole ring formation. Traditional approaches using (3,4-dichlorophenyl) hydrazine with 3-chlorophenyl-substituted diketones yield unpredictable mixtures of 1,3- and 1,5-regioisomers due to similar steric and electronic environments of the carbonyl groups. Modern solutions employ direct arylation strategies where preformed 5-(3,4-dichlorophenyl)pyrazole-3-carboxylates undergo selective N-arylation at position 1 under copper catalysis. This stepwise approach achieves regiochemical fidelity (>95:5 regioselectivity) while accommodating diverse aryl partners, though it requires additional synthetic steps compared to single-pot cyclizations [3] [9].
Emerging research applications extend beyond initial cannabinoid receptor investigations. The compound's balanced amphiphilicity (calculated logD7.4 = 2.1) facilitates interaction with both membrane-bound receptors and soluble enzymes:
Table 3: Comparative Analysis of Structurally Related Pyrazolecarboxylic Acids
Compound | Structural Features | Key Differentiators from Featured Compound | Primary Research Applications |
---|---|---|---|
1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | 1-(3-ClPh), 5-(3,4-Cl₂Ph), COOH at C3 | Reference compound; asymmetric halogenation | Multitarget drug discovery, enzyme inhibition |
Rimonabant (SR141716A) | 1-(2,4-Cl₂Ph), 5-(4-ClPh), CON-piperidine at C3 | Carboxamide vs. acid; different Cl positioning | Cannabinoid CB1 receptor antagonism |
Methyl 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | Methyl ester derivative (CAS 318256-19-8) | Esterification eliminates H-bond donation capability | Prodrug development; metabolic studies |
5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 276684-04-9) | Unsubstituted N1; 5-(3,4-Cl₂Ph), COOH at C3 | Lacks N1 aryl group; reduced steric bulk | Fragment-based drug design |
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | Alkyl substituents at C3/C5; ester at C4 (DB03807) | Different ring substitution pattern; no diaryl system | PDE4 inhibition (potential anti-inflammatory) |
The differential positioning of chlorine atoms in this compound compared to classical cannabinoid antagonists enables exploration of off-target activities with therapeutic potential. Molecular docking studies indicate superior fit into the allosteric site of TNF-α compared to standard diarylpyrazoles, while the carboxylic acid group forms stabilizing interactions with arginine residues not accessible to carboxamide analogs [3] [6] [9]. These attributes, combined with the compound's resistance to metabolic dechlorination (unlike 2,4-dichloro analogs vulnerable to CYP2D6 oxidation), establish it as a versatile lead candidate for inflammation and oncology pipelines. Current research focuses on leveraging its unique halogenation pattern to develop targeted covalent inhibitors through carboxylate-assisted chlorine displacement chemistry—a strategy impractical with symmetrical polyhalogenated systems [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: